

ortho-Phenanthroline in the spectrochemical series compared to other ligands

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Compound of Interest

Compound Name: *ortho-Phenanthroline*

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Ortho-Phenanthroline: A Strong-Field Ligand in the Spectrochemical Series

Guide for Researchers, Scientists, and Drug Development Professionals

In the field of coordination chemistry, the spectrochemical series provides an essential framework for understanding the electronic properties of transition metal complexes. This series ranks ligands based on their ability to split the d-orbitals of a central metal ion, an effect quantified by the ligand field splitting parameter (Δ_o or $10Dq$). This guide offers an objective comparison of **ortho-phenanthroline** (phen) relative to other common ligands, supported by experimental data and detailed methodologies. **Ortho-phenanthroline**, a bidentate chelating ligand, is classified as a strong-field ligand, placing it high in the spectrochemical series.[1][2]

The generally accepted order of the spectrochemical series is as follows, with ligands arranged from weak-field (small Δ_o) to strong-field (large Δ_o): $I^- < Br^- < S^{2-} < SCN^- < Cl^- < NO_3^- < F^- < OH^- < C_2O_4^{2-} < H_2O < NCS^- < NH_3 < en < bipy < phen < NO_2^- < PPh_3 < CN^- < CO$ [2][3]

Ortho-phenanthroline's position indicates that it induces a larger d-orbital splitting than ligands like water (H_2O), ammonia (NH_3), and even other bidentate ligands such as ethylenediamine (en) and 2,2'-bipyridine (bipy).[2] This strong-field nature is attributed to its electronic structure, which makes it not only a good sigma (σ) donor but also an excellent pi (π) acceptor.[4][5]

Quantitative Comparison of Ligand Field Strength

The ligand field splitting parameter, Δ_o , is determined experimentally by UV-Visible (UV-Vis) spectroscopy.^{[4][6]} The energy of the lowest spin-allowed d-d electronic transition in an octahedral complex corresponds directly to Δ_o . The table below presents quantitative Δ_o values for a series of Cobalt(III) complexes, demonstrating the relative field strength of **ortho-phenanthroline**.

Complex	Ligand	λ_{max} (nm)	Δ_o (10Dq) (cm ⁻¹)	Reference
[Co(acac) ₃]	acetylacetonate (acac)	~592	~16,880	[5]
[Co(NH ₃) ₆] ³⁺	ammonia (NH ₃)	~475	~21,050	[5]
[Co(phen) ₃] ³⁺	o-phenanthroline (phen)	~466	~21,430	[5]
[Co(CN) ₆] ³⁻	cyanide (CN ⁻)	~311	~32,150	[5]

Note: Δ_o is calculated from the energy of the ¹A_{1g} → ¹T_{1g} transition. Data is derived from values presented for Co(III) complexes in acetonitrile solution.^[5]

The data clearly shows that **ortho-phenanthroline** creates a larger ligand field splitting than both the oxygen-donor ligand acac and the nitrogen-donor ligand ammonia. It is surpassed by the cyanide ion, which is one of the strongest known field ligands.

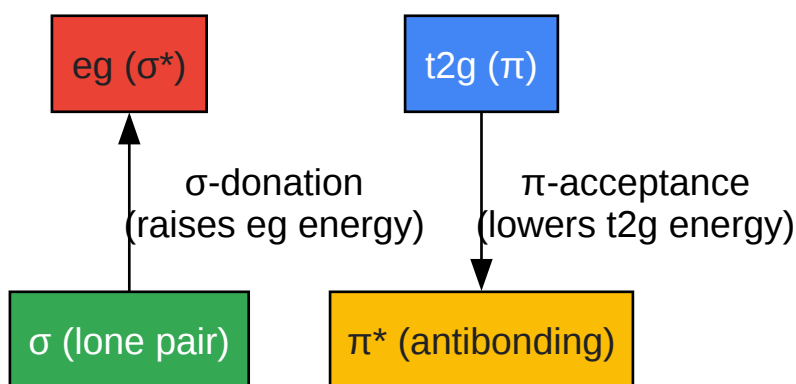
Theoretical Basis for Ligand Field Strength

The strength of a ligand is determined by the nature of its electronic interactions with the central metal ion's d-orbitals. These interactions are primarily a combination of σ -donation and π -interaction (either donation or acceptance).

- σ -Donation: The ligand donates a lone pair of electrons into an empty metal d-orbital (specifically, the e_g set in an octahedral field), forming a sigma bond. All ligands are σ -donors.

- π -Acceptance (Back-bonding): This is a crucial factor for strong-field ligands like **ortho-phenanthroline**. The ligand possesses empty, low-energy π^* (antibonding) orbitals. It can accept electron density from filled metal d-orbitals (the t_{2g} set) into these π^* orbitals. This interaction, known as back-bonding, strengthens the metal-ligand bond, increases the electron density on the ligand, and, most importantly, lowers the energy of the metal's t_{2g} orbitals. This lowering of the t_{2g} orbitals leads to a significant increase in the energy gap (Δ_o) between the t_{2g} and e_g sets.[4][5]

Ortho-phenanthroline's rigid, aromatic structure provides an extensive π -system with accessible π^* orbitals, making it an excellent π -acceptor and thus a strong-field ligand.[5]



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Caption: Metal-Ligand orbital interactions for a π -acceptor ligand.

Experimental Protocols

The spectrochemical series is determined experimentally by measuring the absorption spectra of a series of transition metal complexes. A generalized protocol using UV-Vis spectroscopy is provided below.

Objective: To determine the relative ligand field splitting (Δ_o) for a series of octahedral complexes of the same metal ion (e.g., Co^{3+} or Cr^{3+}) with different ligands.[6][7]

Materials:

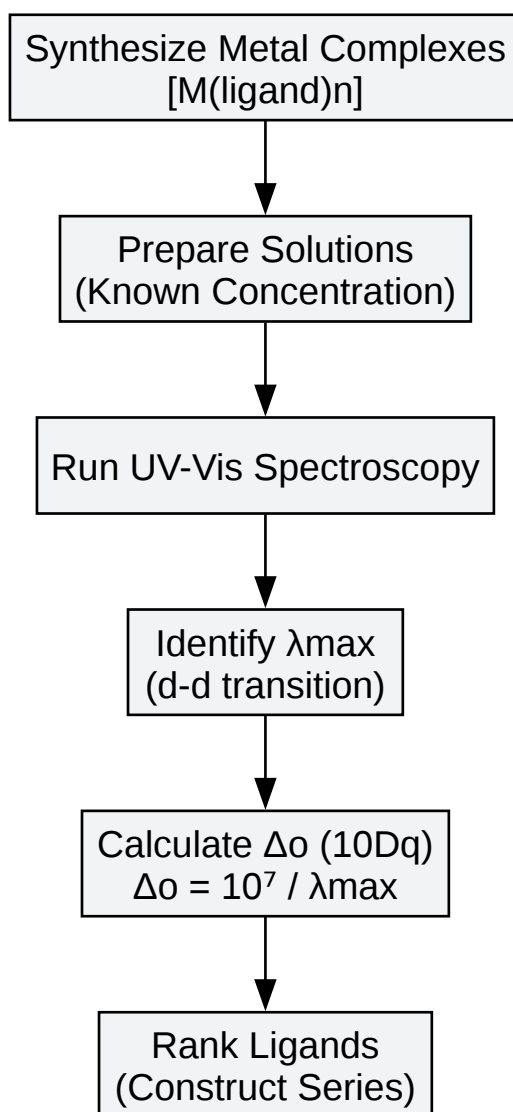
- A salt of the chosen transition metal (e.g., $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$).[8]

- A series of ligands to be tested (e.g., H_2O , NH_3 , ethylenediamine, o-phenanthroline).
- An oxidizing agent if required to achieve the desired metal oxidation state (e.g., H_2O_2 for Co^{2+} to Co^{3+}).^{[8][9]}
- UV-Vis Spectrophotometer.
- Quartz or glass cuvettes.
- Volumetric flasks and pipettes.
- Appropriate solvents (typically water or acetonitrile).

Methodology:

- **Synthesis of Complexes:** Prepare a series of octahedral complexes. This is typically done by dissolving the metal salt in a suitable solvent and adding a stoichiometric amount (or an excess) of the desired ligand. For Co^{3+} complexes, an oxidizing agent like hydrogen peroxide is often added to a solution of a Co^{2+} salt and the ligand.^{[8][9]}
- **Preparation of Solutions:** Accurately prepare solutions of each complex with a known concentration. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.5 absorbance units) for the d-d transition of interest.^[10]
- **Spectroscopic Measurement:**
 - Calibrate the spectrophotometer using a blank cuvette containing only the solvent.
 - Record the absorption spectrum for each complex over the visible and near-UV range (e.g., 350-800 nm).
 - Identify the wavelength of maximum absorbance (λ_{max}) for the lowest energy, spin-allowed d-d transition. For $\text{d}^6 \text{Co}^{3+}$, this is the ${}^1\text{A}_{1\text{g}} \rightarrow {}^1\text{T}_{1\text{g}}$ transition.^{[1][5]}
- **Calculation of Δo :**

- Convert the λ_{max} (in nm) to energy in wavenumbers (cm^{-1}), which is directly equal to Δ_o for this transition.
- The conversion formula is: $\Delta_o (\text{cm}^{-1}) = 10,000,000 / \lambda_{\text{max}} (\text{nm})$
- Data Analysis:
 - Tabulate the calculated Δ_o values for each complex.
 - Arrange the ligands in order of increasing Δ_o value to generate an experimental spectrochemical series.



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Caption: Experimental workflow for determining the spectrochemical series.

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